molecular formula C15H20ClNO3S B12675282 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester CAS No. 135813-25-1

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester

Cat. No.: B12675282
CAS No.: 135813-25-1
M. Wt: 329.8 g/mol
InChI Key: PZROPOQWDWUAQC-UHFFFAOYSA-N
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Description

Chemical Name: Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester Molecular Formula: C₁₄H₁₈ClNO₃S Molecular Weight: 315.812 g/mol CAS Registry Numbers: 135812-34-9, 150825-79-9 Structure: The compound features a benzoic acid backbone substituted with a chlorine atom at position 2, a thioxomethylamino group at position 5 (where the thioxomethyl moiety is modified with a 1-methylethoxy substituent), and a 2-methylpropyl ester group.

Properties

CAS No.

135813-25-1

Molecular Formula

C15H20ClNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

2-methylpropyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C15H20ClNO3S/c1-9(2)8-19-14(18)12-7-11(5-6-13(12)16)17-15(21)20-10(3)4/h5-7,9-10H,8H2,1-4H3,(H,17,21)

InChI Key

PZROPOQWDWUAQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:

    Chlorination: Introduction of a chlorine atom to the benzoic acid ring.

    Thioxomethylation: Addition of a thioxomethyl group to the compound.

    Esterification: Formation of the ester linkage with 2-methylpropyl alcohol.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxomethyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be related to the modulation of inflammatory signaling pathways.

Comparison with Similar Compounds

Substituent Variations in the Benzoic Acid Core

The following analogs differ in substituents on the benzoic acid core or ester group, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Variations Notable Properties/Applications References
Target Compound (2-methylpropyl ester) C₁₄H₁₈ClNO₃S 315.81 2-methylpropyl ester Anti-HIV agent candidate (protein binding studied)
Benzoic acid, 2-chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]-, 1-methylethyl ester C₁₇H₁₉ClNO₄S 368.86 5,6-dihydro-1,4-oxathiin-3-carbonyl group Increased steric bulk; potential agrochemical use
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester C₂₀H₂₄ClNO₂S₂ 409.99 3-methylthiophene-2-carbothioyl group Enhanced lipophilicity; NSC648360 (biological screening)
Benzoic acid, 2-chloro-5-[[(1-methylethoxy)(propylthio)methylene]amino]-, 1-methylethyl ester C₁₇H₂₄ClNO₃S 357.90 Propylthio substituent Higher molar mass; modified solubility
Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, cyclopropyl ester C₁₄H₁₆ClNO₃S 313.80 Cyclopropyl ester Reduced steric hindrance; CAS 165549-82-6
Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, ethyl ester C₁₃H₁₆ClNO₃S 301.79 Ethyl ester Lower molecular weight; simplified synthesis

Key Trends and Implications

  • Ester Group Impact : Smaller ester groups (e.g., ethyl) reduce molecular weight and may enhance solubility, while bulkier esters (e.g., 2-methylpropyl) increase lipophilicity, influencing membrane permeability and protein binding .
  • Biological Activity : The target compound’s anti-HIV candidacy highlights the importance of the 2-methylpropyl group in balancing bioavailability and binding affinity .

Biological Activity

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester is a complex organic compound with significant biological activity. Its unique structure, characterized by a benzoic acid backbone and various substituents, positions it as a candidate for research in medicinal chemistry and biological applications. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound can be represented by the molecular formula C15H20ClNO3SC_{15}H_{20}ClNO_3S. Its synthesis involves multiple steps including chlorination, esterification, and the introduction of a thioxomethylamino group. The reaction conditions must be carefully controlled to achieve high yield and purity.

Synthetic Routes

  • Chlorination : Introduction of the chlorine atom at the 2-position of the benzoic acid.
  • Esterification : Formation of the ester bond with 2-methylpropyl alcohol.
  • Thioxomethylation : Addition of the thioxomethylamino group at the 5-position.

Biological Mechanisms

The biological activity of benzoic acid derivatives often stems from their ability to interact with specific enzymes or receptors in biological systems. The thioxomethylamino group is particularly important for binding interactions.

  • Enzyme Interaction : The compound may modulate enzymatic activity by binding to active sites on proteins.
  • Cell Signaling Pathways : It could influence various signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Some benzoic acid derivatives exhibit antimicrobial properties, making them potential candidates for antibiotic development.
  • Cytotoxic Effects : Research indicates that certain derivatives can induce cytotoxicity in cancer cell lines without affecting normal cells significantly .
  • Proteostasis Modulation : The compound has been shown to enhance proteasome and autophagy-lysosome pathway activities, which are crucial for cellular homeostasis and may have implications in aging and neurodegenerative diseases .

Case Studies

Several investigations have explored the biological effects of benzoic acid derivatives:

  • Study on Protein Degradation Systems : A study demonstrated that derivatives isolated from Bjerkandera adusta promote the activity of proteasome and autophagy pathways in fibroblasts. Among these compounds, certain benzoic acid derivatives showed significant activation of cathepsins B and L, suggesting their potential role in enhancing protein degradation mechanisms .
  • Anticancer Potential : In vitro assays indicated that some derivatives exhibit selective cytotoxicity against cancer cell lines (e.g., Hep-G2), with minimal effects on normal fibroblasts . This selectivity is crucial for developing safer therapeutic agents.

Data Summary

The following table summarizes key findings related to the biological activity of benzoic acid derivatives:

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces cell death in cancer cells
Proteasome ActivationEnhances proteasomal activity
Autophagy InductionPromotes autophagy in human fibroblasts

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